molecular formula C13H12N2O2 B12528499 Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-

Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-

Cat. No.: B12528499
M. Wt: 228.25 g/mol
InChI Key: NOZOLQQNLXLQFX-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-: is a synthetic organic compound that features a benzaldehyde core substituted with an ethenyloxy group and a 4-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the ethenyloxy and imidazolyl groups.
  • Common synthetic methods may include nucleophilic substitution reactions, where the benzaldehyde derivative reacts with an ethenyloxy-containing reagent under basic conditions.
  • The introduction of the 4-methyl-1H-imidazol-1-yl group can be achieved through a condensation reaction with an imidazole derivative.

Industrial Production Methods:

  • Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity.
  • Catalysts and solvents may be used to enhance the efficiency of the reactions.
  • Purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could convert the benzaldehyde group to a primary alcohol.

    Substitution: The ethenyloxy and imidazolyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products:

  • Oxidation products may include carboxylic acids.
  • Reduction products may include primary alcohols.
  • Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology and Medicine:

  • Potential applications in medicinal chemistry, such as the development of new pharmaceuticals targeting specific biological pathways.

Industry:

  • Possible use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways:

  • The specific mechanism of action would depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
  • The ethenyloxy and imidazolyl groups could play a role in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

    Benzaldehyde derivatives: Compounds with similar benzaldehyde cores but different substituents.

    Imidazole derivatives: Compounds featuring the imidazole ring, which may have different functional groups attached.

Uniqueness:

  • The combination of the ethenyloxy and 4-methyl-1H-imidazol-1-yl groups in this compound may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-ethenoxy-4-(4-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C13H12N2O2/c1-3-17-13-6-11(8-16)4-5-12(13)15-7-10(2)14-9-15/h3-9H,1H2,2H3

InChI Key

NOZOLQQNLXLQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC=C

Origin of Product

United States

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